5-(Pyridin-4-yl)isoxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
InChI Key |
NEZPRLJYOUWEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactivity
The carboxylic acid group in this compound allows it to participate in various chemical reactions, such as forming esters and amides. This reactivity is useful in synthesizing more complex molecules for pharmaceutical or material science applications.
Research Findings and Applications
Isoxazole derivatives, including this compound, have been explored for their potential pharmacological activities. These compounds can exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making them candidates for drug development.
Biological Activities
- Antimicrobial Properties : Isoxazole derivatives have shown effectiveness against various microorganisms.
- Anti-inflammatory Properties : These compounds can reduce inflammation by modulating biological pathways.
- Antioxidant Properties : They can neutralize free radicals, potentially protecting against oxidative stress.
Chemical Applications
The presence of a carboxylic acid group allows for further chemical modifications, making this compound a valuable building block for synthesizing more complex molecules.
Data Summary
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its pyridine and isoxazole moieties under controlled conditions:
Mo(CO)₆-Catalyzed Ring Opening and Cyclization
Exposure to molybdenum hexacarbonyl in wet acetonitrile induces reductive ring opening, forming enamine intermediates that cyclize into pyridones (Scheme 1):
textThis compound → Mo(CO)₆/H₂O/MeCN, 60–70°C → Pyridone derivatives (e.g., **2g**)
-
Yield : 45–68%
-
Mechanism : Mo(CO)₆ facilitates reductive cleavage of the isoxazole N–O bond, generating enaminones that undergo intramolecular cyclization. Competing deacylation side reactions reduce yields in substrates with steric hindrance .
Ru-Catalyzed Rearrangement to Pyrazole Derivatives
Ruthenium catalysis enables non-decarboxylative rearrangements, converting the compound into pyrazole-4-carboxylic acids (Scheme 2):
textSubstrate + [RuCl₂(p-cymene)]₂ (5–10 mol%) → MeCN/DMSO, 70–120°C → Pyrazole-4-carboxylic acids (e.g., **3a**)
-
Yield : 49–71%
-
Conditions : Higher temperatures (120°C) in DMSO improve yields for bulky substituents.
-
Mechanism : Intramolecular H-bonding stabilizes intermediates, enabling a concerted -sigmatropic shift without decarboxylation .
Substitution and Functionalization Reactions
The carboxylic acid group participates in standard derivatization:
| Reaction Type | Reagents/Conditions | Products | Applications | Source |
|---|---|---|---|---|
| Esterification | CH₂N₂ (Et₂O) | Methyl ester derivative | Improved solubility for biological assays | |
| Amide Formation | EDC/HOBt, R-NH₂ | Isoxazole-4-carboxamides | Antimicrobial activity screening | |
| Halogenation | NBS (DCM, 0°C) | 5-Bromo-isoxazole derivatives | Cross-coupling precursors |
Catalytic Cross-Coupling Reactions
The pyridine ring supports palladium-mediated couplings:
| Reaction Type | Catalysts/Reagents | Products | Yield | Notes | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-Aryl-pyridyl-isoxazole hybrids | 55–78% | Electron-deficient pyridine requires >100°C for activation. | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkyl/aryl derivatives | 60% | Limited by steric hindrance at the 4-position. |
Mechanistic Insights and Challenges
-
Oxidative Stability : The isoxazole ring is prone to oxidative degradation under strong acidic conditions, necessitating pH control during reactions.
-
Catalyst Sensitivity : Ru and Mo catalysts exhibit substrate-dependent efficiency. For example, electron-withdrawing groups on the pyridine ring reduce cyclization yields .
-
Solvent Effects : Polar aprotic solvents (DMSO, MeCN) enhance reaction rates in catalytic rearrangements by stabilizing charged intermediates .
Scientific Research Applications
5-(Pyridin-4-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Key Differences :
- Solubility : The pyridine ring may improve aqueous solubility relative to halogenated phenyl analogs, which are more lipophilic .
- Biological Interactions : Halogenated phenyl derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) exhibit antiviral activity, suggesting that the pyridinyl analog could target similar pathways if functionalized appropriately .
Derivatives with Modified Functional Groups
Modifications at the 4-position (carboxylic acid vs. derivatives) significantly alter properties:
Key Differences :
- Reactivity : The carboxylic acid group enables direct conjugation to amines or alcohols, whereas amides and esters require hydrolysis for further modification .
- Bioavailability : Ester derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) may exhibit improved cell membrane permeability compared to the polar carboxylic acid .
Biological Activity
5-(Pyridin-4-yl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring fused with an isoxazole structure, which contributes to its unique chemical and biological properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins, impacting cellular responses such as inflammation and metabolism .
- Receptor Interaction : The compound may act as a modulator of various receptors, affecting signaling pathways critical for cell function and survival .
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory properties. It has been tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. In particular, it has shown selectivity for COX-2, suggesting potential therapeutic applications in inflammatory diseases without the adverse effects associated with non-selective COX inhibitors .
Anticancer Potential
The compound's interaction with cellular pathways also suggests anticancer potential. Studies have demonstrated that derivatives of isoxazole can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism likely involves disrupting microbial cell functions or inhibiting essential metabolic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Studies suggest that it adheres to Lipinski’s Rule of Five, indicating good oral bioavailability. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are favorable for therapeutic applications, particularly in chronic disease management .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study reported that derivatives of this compound significantly inhibited COX enzymes with IC50 values ranging from 2.1 to 10.9 μM, demonstrating its potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro assays against human cancer cell lines (e.g., A549 and H460) indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced efficacy against these malignancies .
- Antimicrobial Screening : Compounds derived from the isoxazole scaffold were tested against various pathogens, showing promising results in inhibiting bacterial growth.
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid?
- Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as ethyl acetoacetate and pyridine derivatives. A common approach involves: (i) Reacting ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enamine intermediate. (ii) Cyclizing with hydroxylamine hydrochloride to construct the isoxazole ring. (iii) Hydrolyzing the ester group under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid derivative. Optimization of solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) is critical for improving yields .
Q. How is the crystal structure of this compound determined, and what parameters ensure reliability?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include: (i) Growing high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures). (ii) Collecting diffraction data at 296 K using Mo-Kα radiation (λ = 0.71073 Å). (iii) Refining structural parameters to achieve a mean C–C bond length deviation of ≤0.004 Å and an R factor ≤0.039. Data-to-parameter ratios >6:1 and hydrogen-bonding analysis (e.g., O–H···N interactions) validate structural accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?
- Answer : DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) can: (i) Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. (ii) Calculate HOMO-LUMO energy gaps to correlate with experimental UV-Vis spectra. (iii) Simulate vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data. Discrepancies >5% may indicate solvent effects or crystal-packing influences, requiring reevaluation of computational models .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?
- Answer : To address discrepancies: (i) Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement. (ii) Verify compound stability under assay conditions via HPLC or LC-MS (e.g., pH-dependent degradation). (iii) Control for off-target effects by testing structurally analogous compounds (e.g., pyrazole or pyridine derivatives). (iv) Standardize assay parameters (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What role do supramolecular interactions play in the compound’s solid-state behavior?
- Answer : Hydrogen-bonding networks dominate crystal packing. For example: (i) Carboxylic acid groups form dimeric O–H···O interactions (distance ~2.65 Å). (ii) Pyridyl N atoms participate in C–H···N contacts (angle ~160°), creating 2D layers. (iii) π-π stacking between aromatic rings (centroid distances ~3.8 Å) stabilizes the 3D framework. Solvent inclusion studies (e.g., methanol vs. DMSO) can modulate these interactions, affecting solubility and crystallinity .
Methodological Considerations Table
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Yield optimization, stepwise protocols | Mechanistic studies (e.g., trapping intermediates via NMR) |
| Structural Analysis | SCXRD, FT-IR, elemental analysis | Hirshfeld surface analysis, charge-density mapping |
| Bioactivity Testing | Preliminary screening (IC50) | Target validation (e.g., CRISPR knockouts, SPR binding assays) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
